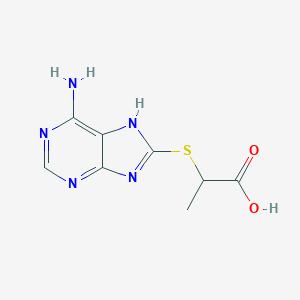

2-((6-Amino-9h-purin-8-yl)thio)propanoic acid

Description

Properties

IUPAC Name |

2-[(6-amino-7H-purin-8-yl)sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2S/c1-3(7(14)15)16-8-12-4-5(9)10-2-11-6(4)13-8/h2-3H,1H3,(H,14,15)(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWQVAHCSWZSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=NC=NC(=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid, a substituted 8-thioadenine derivative of significant interest in medicinal chemistry and drug development. Drawing upon established principles of purine chemistry, this document outlines a robust synthetic protocol, details the analytical methodologies for structural elucidation and purity assessment, and discusses the potential biological relevance of this class of compounds. This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel purine-based therapeutics.

Introduction: The Significance of 8-Thioadenine Derivatives

Purine analogs represent a cornerstone in the development of therapeutic agents, particularly in the fields of oncology and immunology. 6-Mercaptopurine, for instance, is a well-established antimetabolite used in the treatment of acute lymphoblastic leukemia.[1][2] The introduction of a thioether linkage at the C8 position of the adenine scaffold has been shown to modulate the biological activity of the parent molecule, leading to a diverse range of pharmacological effects. These modifications can influence receptor binding, enzyme inhibition, and metabolic stability.

The target molecule, this compound, incorporates a propanoic acid moiety, which can enhance solubility and provide a handle for further chemical modifications or for interacting with biological targets. The synthesis and characterization of such derivatives are crucial steps in the exploration of new chemical space for drug discovery.

Synthetic Strategy: A Guided Protocol

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction. This approach leverages the reactivity of an 8-halopurine precursor with a suitable thiol-containing nucleophile.

Causality of Experimental Choices

The selection of 8-bromoadenine as the starting material is predicated on the good leaving group ability of the bromine atom at the C8 position of the purine ring, which is susceptible to displacement by nucleophiles.[3] 2-mercaptopropanoic acid is chosen as the nucleophile to introduce the desired side chain. The use of a base, such as potassium carbonate, is critical to deprotonate the thiol group of 2-mercaptopropanoic acid, thereby increasing its nucleophilicity and facilitating the attack on the electron-deficient C8 position of the purine ring. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the reactants and facilitates the SNAr reaction mechanism.

Experimental Workflow: Synthesis of this compound

Caption: A streamlined workflow for the synthesis of the target compound.

Detailed Step-by-Step Protocol

-

Reactant Preparation: To a solution of 8-bromoadenine (1.0 eq) in anhydrous dimethylformamide (DMF), add 2-mercaptopropanoic acid (1.2 eq).

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the reaction mixture.

-

Reaction: Stir the mixture at 80°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution to pH 3-4 with 1M HCl. The crude product may precipitate out of solution.

-

Extraction: If the product remains in solution, extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

-

Characterization: Confirm the structure and purity of the final product using the analytical techniques detailed in the following section.

Comprehensive Characterization

A rigorous characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine ring protons, the methine and methyl protons of the propanoic acid side chain, and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the purine ring and the thioether linkage.[4]

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the purine ring carbons, the carbonyl carbon, and the aliphatic carbons of the side chain.[5]

Table 1: Expected NMR Data for this compound

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Purine C2-H | ~8.1 | ~152 |

| Purine C6-NH₂ | ~7.2 (broad) | - |

| Purine NH | ~13.0 (broad) | - |

| Propanoic acid CH | ~4.0 (quartet) | ~45 |

| Propanoic acid CH₃ | ~1.5 (doublet) | ~20 |

| Carboxylic acid OH | ~12.5 (broad) | ~175 |

| Purine C4 | - | ~150 |

| Purine C5 | - | ~118 |

| Purine C6 | - | ~156 |

| Purine C8 | - | ~148 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule.

-

Fragmentation Pattern: The fragmentation in the mass spectrometer is expected to involve cleavage of the thioether bond and the loss of the propanoic acid side chain.[6][7]

Caption: A plausible fragmentation pathway for the target compound in ESI-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is generally suitable for the analysis of purine derivatives.[8][9]

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Expected Retention Time | Dependent on the specific column and exact gradient, but should be a single, sharp peak. |

Potential Applications and Future Directions

Derivatives of 8-mercaptopurine have been investigated for a variety of biological activities. The introduction of a thioether linkage at the C8 position can lead to compounds with potential as enzyme inhibitors, modulators of purinergic receptors, or as antimetabolites with altered metabolic profiles compared to 6-mercaptopurine.[10] The carboxylic acid functionality of the title compound provides a potential site for conjugation to other molecules, such as peptides or targeting ligands, to create more specific therapeutic agents.

Future research could involve the screening of this compound in a variety of biological assays to determine its cytotoxic, antiviral, or immunomodulatory properties. Furthermore, the synthesis of a library of related compounds with different substituents on the propanoic acid side chain could lead to the identification of structure-activity relationships and the development of more potent and selective drug candidates.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. By following the outlined protocols and analytical methods, researchers can confidently prepare and validate this and similar 8-thioadenine derivatives. The continued exploration of this class of compounds holds significant promise for the discovery of novel therapeutic agents.

References

-

ResearchGate. (n.d.). H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). Retrieved from [Link]

-

GENERAL HPLC METHODS. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR Chemical Shifts of Purine. Retrieved from [Link]

- Czauderna, M., & Kowalczyk, J. (2000). Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography. Journal of Animal and Feed Sciences, 9(3), 433-442.

- Simmonds, H. A., et al. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19-28.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001366). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Sahoo, S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(10), 939.

- de Oliveira, C. A. F., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 847-855.

-

ResearchGate. (n.d.). Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes. Retrieved from [Link]

- Yang, M., et al. (2024). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Metabolites, 14(5), 279.

-

ResearchGate. (n.d.). MS² fragmentation spectra of PDNS ribotides The structure of the.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

MDPI. (2024). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Retrieved from [Link]

- Evans, B., & Wolfenden, R. (1976). The reaction between thiols and 8-azidoadenosine derivatives. Nucleic Acids Research, 3(9), 2331–2339.

- Borrmann, T., et al. (2009). Synthesis and structure-activity relationships of new adenine derivatives as ligands for the rat adenine receptor. Journal of Medicinal Chemistry, 52(19), 5974-5989.

- Hasan, A. H., et al. (2025). Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)

-

Wikipedia. (n.d.). Mercaptopurine. Retrieved from [Link]

- Elgemeie, G. H., & El-Gandoor, H. A. (2003). Thioguanine, Mercaptopurine: Their Analogs and Nucleosides as Antimetabolites. Current Medicinal Chemistry, 10(24), 2635-2646.

- Grymel, M., & Gzella, A. (2008). Synthesis and studies of biological activity of new 8-{[(adamant-1-yl)alkyl]amino}theophylline derivatives. Acta Poloniae Pharmaceutica, 65(3), 329-335.

- Holý, A., & Votruba, I. (2001). Synthesis of Acyclic Adenine 8,N-Anhydronucleosides.

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

- He, H., et al. (2016). General Method for the Synthesis of 8-Arylsulfanyl Adenine Derivatives. The Journal of Organic Chemistry.

-

Adenine, a key player in biology and medicinal chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. figshare.com [figshare.com]

- 2. Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. sci-hub.red [sci-hub.red]

- 9. cores.emory.edu [cores.emory.edu]

- 10. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Analysis of the Biological Activity of 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid: A Guide for Drug Discovery and Development

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid. As a novel chemical entity with no direct published biological data, this document establishes a scientifically-grounded framework for future research. By dissecting its core chemical structure—the 8-thioadenosine scaffold—and drawing parallels with structurally related, well-characterized analogs, we predict its most probable biological functions and mechanisms of action. This guide hypothesizes that the compound is a promising candidate for development as an anti-inflammatory agent, potentially through the modulation of adenosine receptors or other inflammatory pathways. We provide detailed, actionable experimental protocols for in-vitro screening, including assays for anti-inflammatory activity and receptor binding, to empower researchers to validate these predictions. This document serves as a foundational roadmap for scientists in pharmacology and drug development interested in exploring the therapeutic potential of this and similar purine derivatives.

Introduction and Compound Overview

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis for endogenous signaling molecules like adenosine and guanosine, as well as a vast array of therapeutic agents. Modifications to the purine ring system have yielded drugs with applications in oncology, virology, and immunology. The compound this compound belongs to the class of 8-thioadenosine derivatives, a group known for diverse biological activities. The introduction of a thioether linkage at the C8 position of the adenine core fundamentally alters its electronic and steric properties compared to the parent nucleoside, often imparting novel pharmacological activities.

Currently, the public scientific literature lacks direct studies on the biological effects of this compound. Therefore, this guide adopts a predictive, analog-based approach. We will analyze its constituent pharmacophores to build a strong hypothesis for its bioactivity and propose a clear, logical path for its experimental validation. The primary hypothesis is that this compound possesses anti-inflammatory properties , a recurring theme among 8-substituted purine analogs.[1][2]

Chemical and Structural Analysis

A thorough understanding of a compound's physical and chemical properties is prerequisite to designing meaningful biological experiments.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 8-Thioadenosine-propanoic acid derivative | - |

| Molecular Formula | C₈H₉N₅O₂S | [3] |

| Molecular Weight | 239.26 g/mol | [3] |

| CAS Number | Not available | - |

Structural Features and Pharmacophores

The structure of this compound can be deconstructed into three key functional components that inform its potential biological targets:

-

6-Aminopurine (Adenine) Core: This core structure is essential for recognition by a multitude of biological targets, including adenosine receptors, purinergic (P2Y) receptors, and various enzymes involved in purine metabolism.[4][5]

-

Thioether Linkage at C8-Position: Substitution at the C8 position is a well-established strategy for converting adenosine receptor agonists into antagonists.[1] The thioether bond provides flexibility and specific electronic properties that can drive interactions within a receptor's binding pocket.

-

Propanoic Acid Side Chain: The terminal carboxylic acid group introduces a negative charge at physiological pH. This feature can form critical ionic bonds or hydrogen bonds with amino acid residues (e.g., lysine, arginine) in a target protein, potentially enhancing binding affinity and selectivity. It also significantly impacts the compound's solubility and pharmacokinetic properties.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on analogous 8-thiopurine and 8-thioadenosine derivatives, we can formulate strong hypotheses regarding the primary biological activities of this compound.

Primary Hypothesis: Anti-Inflammatory Activity

A substantial body of evidence supports the role of purine derivatives, particularly xanthines and adenosine analogs, as potent anti-inflammatory agents.[1][2][6] Chronic inflammation is a key factor in the pathology of neurodegenerative diseases, and adenosine A₂A receptor antagonists, which are often purine-based, have shown therapeutic promise.[1]

Predicted Mechanism of Action: Adenosine Receptor Antagonism

The most plausible mechanism is the antagonism of adenosine receptors, particularly the A₁ and A₂A subtypes, which are critical regulators of inflammation.

-

Rationale: Under conditions of cellular stress or injury, extracellular adenosine levels rise and activate A₂A receptors on immune cells. This activation triggers a cAMP-dependent pathway that promotes the release of pro-inflammatory cytokines.[1] An antagonist, such as the one hypothesized here, would block this signaling cascade.

-

Causality: By binding to the A₂A receptor without initiating a response, the compound would competitively inhibit adenosine binding. This would prevent the downstream production of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6), thereby dampening the inflammatory response.[6][7]

Below is a diagram illustrating the hypothesized signaling pathway.

Caption: Hypothesized mechanism via Adenosine A2A receptor antagonism.

Secondary Hypothesis: Anti-platelet Activity

Purine analogs are known to interfere with platelet function by targeting P2Y receptors, which are essential for ADP-mediated platelet aggregation. Novel N6 derivatives of 8-azapurine have demonstrated potent antiplatelet activity, in some cases exceeding that of the reference drug ticagrelor.[4]

-

Predicted Mechanism of Action: The adenine core of the compound could allow it to act as a competitive antagonist at the P2Y₁₂ receptor on platelets. By blocking ADP from binding, it would prevent the conformational change required for platelet activation and aggregation, thus exhibiting an anti-thrombotic effect.

Proposed Experimental Workflows for Validation

To move from hypothesis to evidence, a structured, multi-step experimental plan is required. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Workflow 1: In-Vitro Anti-Inflammatory Activity Screening

This workflow is designed to provide a definitive answer as to whether the compound has anti-inflammatory properties at non-toxic concentrations.

Core Objective: To quantify the compound's ability to inhibit the production of key pro-inflammatory mediators (Nitric Oxide, TNF-α, IL-6) in an established cellular model of inflammation.

Methodology:

-

Compound Preparation: Solubilize this compound in a suitable vehicle (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions in cell culture medium.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cytotoxicity Assessment (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of compound concentrations (e.g., 0.1 µM to 100 µM) for 24 hours.

-

Scientist's Note: This step is critical to distinguish a true anti-inflammatory effect from simple cell death. All subsequent experiments must use non-toxic concentrations.

-

Add MTT reagent, incubate, and then solubilize formazan crystals. Measure absorbance at 570 nm.

-

-

Inflammation Induction and Treatment:

-

Seed cells in a new 96-well plate.

-

Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

-

Controls: Include wells with: (a) Vehicle control (DMSO), (b) Positive control (e.g., 1 µM Dexamethasone), and (c) LPS-only control.

-

Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle-only group.

-

Incubate for 24 hours.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess Reagent A and B.

-

Measure absorbance at 540 nm and quantify NO concentration against a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Use the collected supernatant to quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

The diagram below outlines this experimental workflow.

Caption: Workflow for in-vitro anti-inflammatory screening.

Workflow 2: Adenosine Receptor Binding Assay

If the compound shows significant anti-inflammatory activity, this workflow will test the hypothesis that it acts via adenosine receptors.

Core Objective: To determine the compound's binding affinity (Kᵢ) for human adenosine A₁ and A₂A receptors.

Methodology:

-

Assay Platform: Utilize a competitive radioligand binding assay format. This can be performed using commercially available kits that provide cell membranes expressing the target receptor and a specific radioligand.

-

Reagents:

-

A₁ Receptor Membranes and Radioligand (e.g., ³H-DPCPX).

-

A₂A Receptor Membranes and Radioligand (e.g., ³H-ZM241385).

-

Non-specific binding control (e.g., unlabeled adenosine).

-

-

Assay Procedure:

-

In a 96-well filter plate, combine the receptor-expressing membranes, the radioligand at a fixed concentration (near its Kₔ), and serial dilutions of the test compound.

-

Rationale: The test compound will compete with the radioligand for binding to the receptor. A higher affinity compound will displace more radioligand at lower concentrations.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Wash the plates to remove unbound radioligand and aspirate onto a filter mat.

-

Measure the remaining radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound's concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

Discussion and Future Directions

The structural features of this compound present a compelling case for its potential as a novel therapeutic agent, primarily in the domain of inflammatory diseases. The proposed workflows provide a robust and efficient strategy for initial screening and mechanism deconvolution.

Should the in-vitro results prove positive—demonstrating significant, non-toxic reduction of inflammatory mediators and high affinity for an adenosine receptor—the logical next steps would involve:

-

Lead Optimization: Synthesizing analogs to explore the structure-activity relationship (SAR). For example, modifying the length or branching of the propanoic acid side chain could fine-tune binding affinity and selectivity.

-

In-Vivo Efficacy Studies: Testing the compound in established animal models of inflammation, such as the carrageenan-induced paw edema model in rodents, to assess its efficacy in a whole-organism context.[1][8]

-

Pharmacokinetic Profiling: Evaluating the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine its drug-like potential.

Conclusion

While this compound remains an uncharacterized molecule, a rigorous, science-based predictive analysis of its structure strongly suggests its potential as a valuable lead compound for anti-inflammatory drug discovery. Its 8-thioadenosine core is a privileged scaffold for interacting with key proteins in inflammatory pathways. The experimental protocols detailed in this guide offer a clear and immediate path forward for researchers to unlock its therapeutic potential, transforming it from a chemical novelty into a candidate for further preclinical development.

References

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline. [Link]

-

Zhang, L., et al. (n.d.). Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. PubMed Central. [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. PubMed Central. [Link]

-

PubChem. (n.d.). 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanamido)propanoyl)pyrrolidine-2-carboxamido)ethyl)acetamido)acetamido)acetic acid. [Link]

-

PubChem. (n.d.). 3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid. [Link]

-

Borsini, F., et al. (n.d.). Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. PubMed Central. [Link]

-

MDPI. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. [Link]

-

PubMed. (2024). Synthesis, characterization, computational assay and anti-inflammatory activity of thiosemicarbazone derivatives: Highly potent and efficacious for COX inhibitors. [Link]

-

MDPI. (n.d.). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. [Link]

-

MDPI. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. [Link]

-

National Institutes of Health. (2013). 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. PubMed Central. [Link]

-

National Institutes of Health. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central. [Link]

-

National Institutes of Health. (n.d.). Design and Synthesis of l-1′-Homologated Adenosine Derivatives as Potential Anti-inflammatory Agents. PubMed Central. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

-

PubMed. (n.d.). Current therapeutics, their problems, and sulfur-containing-amino-acid metabolism as a novel target against infections by "amitochondriate" protozoan parasites. [Link]

-

National Institutes of Health. (n.d.). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. PubMed Central. [Link]

-

PubChem. (n.d.). 6-(2-Carboxyethylthio)purine. [Link]

-

PubMed. (2023). Action mechanism of snake venom l-amino acid oxidase and its double-edged sword effect on cancer treatment: Role of pannexin 1-mediated interleukin-6 expression. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of l-1′-Homologated Adenosine Derivatives as Potential Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid | C8H9N5O2S | CID 785306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, computational assay and anti-inflammatory activity of thiosemicarbazone derivatives: Highly potent and efficacious for COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Edged Sword: Unraveling the Mechanistic Complexity of Purine Thioether Compounds

A Technical Guide for Researchers and Drug Development Professionals

The advent of purine thioether compounds marked a pivotal moment in chemotherapy and immunosuppression. From their empirical beginnings to our current, more nuanced understanding, these molecules have saved countless lives and continue to be a cornerstone of various therapeutic regimens. This guide delves into the intricate mechanisms of action of these fascinating compounds, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore their metabolic activation, their multifaceted impact on cellular processes, and the experimental methodologies required to investigate their activities.

A Legacy of Discovery: From Antimetabolites to Immunomodulators

The story of purine thioethers begins with the pioneering work of George Hitchings and Gertrude Elion, who hypothesized that analogs of purine bases could act as antimetabolites, interfering with nucleic acid synthesis and thus halting the proliferation of rapidly dividing cells, such as cancer cells. This research led to the synthesis of 6-mercaptopurine (6-MP) and its prodrug, azathioprine (AZA), in the 1950s. Initially developed as anti-cancer agents, their profound immunosuppressive properties were soon recognized, opening up new avenues for their use in organ transplantation and autoimmune diseases.[1][2]

The Metabolic Gauntlet: A Journey to Activation and Inactivation

The therapeutic and toxic effects of purine thioethers are not intrinsic to the parent drugs but are mediated by a complex series of metabolic conversions. Understanding this intricate metabolic network is crucial for optimizing therapy and minimizing adverse effects. The metabolic fate of azathioprine and 6-mercaptopurine is primarily governed by three key enzymatic pathways.

Upon administration, azathioprine, a prodrug, is non-enzymatically converted to 6-mercaptopurine (6-MP) by reacting with glutathione.[2][3][4] 6-MP then stands at a critical metabolic crossroads, where it can be directed towards anabolic (activating) or catabolic (inactivating) pathways.

The activation of 6-MP is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) , which converts 6-MP into thioinosine monophosphate (TIMP).[3][4] TIMP is then further metabolized to thioguanine nucleotides (TGNs), the primary active metabolites.

Conversely, 6-MP can be inactivated through two major catabolic routes. Xanthine oxidase (XO) , a key enzyme in purine degradation, oxidizes 6-MP to 6-thiouric acid, an inactive metabolite that is excreted in the urine.[3] Additionally, thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP), which is associated with hepatotoxicity.[2][3] The balance between these anabolic and catabolic pathways, which is influenced by genetic polymorphisms in the enzymes involved, ultimately determines the concentration of active TGNs and, consequently, the therapeutic efficacy and toxicity of the drug.

Caption: Metabolic pathways of azathioprine and 6-mercaptopurine.

Molecular Mechanisms of Action: A Multifaceted Assault on Cellular Function

The active thioguanine nucleotides (TGNs) exert their therapeutic effects through a variety of mechanisms, primarily centered on the disruption of nucleic acid synthesis and the induction of apoptosis in rapidly proliferating cells.

Incorporation into DNA and RNA: The "Fraudulent" Nucleotides

The structural similarity of TGNs to the endogenous purine nucleotides, guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), allows them to be incorporated into DNA and RNA during replication and transcription.[4] This incorporation of "fraudulent" bases has profound consequences:

-

Disruption of DNA Replication and Repair: The presence of thioguanine in the DNA template can stall DNA polymerase, leading to the inhibition of DNA replication. Furthermore, the cellular mismatch repair (MMR) system recognizes the incorporated thioguanine as a damaged base. However, the MMR system's attempts to repair the "damage" are often futile, as it may try to insert a normal base opposite the thioguanine, leading to a cycle of futile repair and ultimately triggering apoptosis.[3]

-

Inhibition of RNA Synthesis and Function: Incorporation of TGNs into RNA can disrupt RNA synthesis, processing, and function, leading to impaired protein synthesis and cellular dysfunction.

Inhibition of De Novo Purine Synthesis

The methylated metabolite of TIMP, 6-methylthioinosine monophosphate (MeTIMP), is a potent inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT), the rate-limiting enzyme in the de novo purine synthesis pathway.[3] By blocking this pathway, purine thioethers deplete the intracellular pool of purine nucleotides, further hindering DNA and RNA synthesis.

Modulation of Cellular Signaling Pathways

Beyond their direct effects on nucleic acid metabolism, purine thioethers also modulate key cellular signaling pathways, contributing to their immunosuppressive effects. A prominent example is the inhibition of the Rac1 signaling pathway. TGNs, in the form of thioguanosine triphosphate (Thio-GTP), can bind to and inhibit the small GTPase Rac1. Rac1 is a critical regulator of T-cell activation and proliferation.[5] By inhibiting Rac1, purine thioethers suppress T-cell responses, a key mechanism underlying their efficacy in autoimmune diseases and organ transplantation.

Caption: Multifaceted mechanisms of action of thioguanine nucleotides.

Experimental Validation: A Guide to Methodologies

Investigating the mechanisms of action of purine thioether compounds requires a range of in vitro and in vivo experimental approaches. The following protocols provide a framework for key assays.

Enzyme Activity Assays

Objective: To determine the inhibitory potential of purine thioether compounds on key metabolic enzymes like XO and TPMT.

Protocol for Xanthine Oxidase (XO) Inhibition Assay:

-

Reagents and Materials: Xanthine oxidase, xanthine (substrate), phosphate buffer, test compound, allopurinol (positive control), spectrophotometer.

-

Procedure: a. Prepare a reaction mixture containing phosphate buffer and xanthine. b. Add the test compound at various concentrations. Include a vehicle control and a positive control (allopurinol). c. Initiate the reaction by adding xanthine oxidase. d. Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time. e. Calculate the percentage of inhibition and determine the IC50 value of the test compound.

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of purine thioether compounds on cancer cell lines or immune cells.

Protocol for MTT Assay (Cell Viability):

-

Reagents and Materials: Cell line of interest (e.g., Jurkat T-cells, cancer cell lines), complete culture medium, purine thioether compound, MTT reagent, DMSO, 96-well plates, microplate reader.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the purine thioether compound for a specified duration (e.g., 24, 48, 72 hours). c. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol for Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

-

Reagents and Materials: Cells treated with the purine thioether compound, Annexin V-FITC, Propidium Iodide (PI), binding buffer, flow cytometer.

-

Procedure: a. Harvest the treated cells and wash with cold PBS. b. Resuspend the cells in binding buffer. c. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark. d. Analyze the stained cells by flow cytometry. e. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

DNA Incorporation Assay

Objective: To quantify the incorporation of thioguanine into the DNA of treated cells.

Protocol for HPLC-based Quantification of Thioguanine in DNA:

-

Reagents and Materials: Cells treated with the purine thioether compound, DNA extraction kit, nuclease P1, alkaline phosphatase, perchloric acid, HPLC system with UV detection.

-

Procedure: a. Isolate genomic DNA from treated cells. b. Digest the DNA to individual deoxyribonucleosides using nuclease P1 and alkaline phosphatase. c. Precipitate the digested DNA with perchloric acid. d. Analyze the supernatant containing the deoxyribonucleosides by reverse-phase HPLC with UV detection to separate and quantify deoxythioguanosine. e. Normalize the amount of deoxythioguanosine to the total amount of deoxyguanosine.

Sources

- 1. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2-((6-Amino-9H-purin-8-yl)thio)propanoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid, a molecule of interest in medicinal chemistry and drug development. Given the absence of publicly available experimental spectra for this specific compound, this document synthesizes established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of purine derivatives through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Functional Groups

This compound is a derivative of adenine, a fundamental component of nucleic acids. The structure incorporates a purine core, specifically adenine, substituted at the 8-position with a propanoic acid moiety via a thioether linkage. The key functional groups that dictate its spectroscopic properties are:

-

Purine Ring System: Aromatic and heteroaromatic protons and carbons.

-

Amino Group (-NH2): Protons subject to exchange and characteristic IR stretches.

-

Thioether Linkage (-S-): Influences the chemical shift of adjacent carbons and protons.

-

Propanoic Acid Side Chain: Aliphatic protons and carbons, including a chiral center.

-

Carboxylic Acid (-COOH): A highly characteristic functional group in IR spectroscopy with an acidic proton visible in NMR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of the target compound are discussed below. Chemical shifts are influenced by the solvent, and for polar molecules like this, dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice.[1][2][3][4]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | br s | 1H | N⁹-H (Purine) | The acidic proton on the purine ring is expected to be a broad singlet at a downfield chemical shift. |

| ~12.5 | br s | 1H | -COOH | The carboxylic acid proton is typically a very broad singlet at a downfield position, highly dependent on concentration and temperature. |

| ~8.1 | s | 1H | C²-H (Purine) | Aromatic proton on the purine ring, typically observed as a singlet in this region for adenine derivatives.[5][6] |

| ~7.2 | br s | 2H | -NH₂ | The amino protons are often a broad singlet and can exchange with water in the solvent. |

| ~4.0 | q | 1H | -S-CH(CH₃)- | The methine proton is a quartet due to coupling with the adjacent methyl group. Its proximity to the sulfur atom causes a downfield shift. |

| ~1.5 | d | 3H | -CH(CH₃)- | The methyl protons are a doublet due to coupling with the methine proton. |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts in DMSO-d₆

| Chemical Shift (ppm) | Assignment | Rationale |

| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is expected at a significant downfield shift.[7][8][9] |

| ~156 | C⁶ (Purine) | Carbon bearing the amino group. |

| ~152 | C² (Purine) | Aromatic carbon in the purine ring.[10] |

| ~150 | C⁴ (Purine) | Quaternary carbon in the purine ring. |

| ~148 | C⁸ (Purine) | Carbon attached to the thioether, expected to be deshielded. |

| ~118 | C⁵ (Purine) | Quaternary carbon in the purine ring. |

| ~45 | -S-CH(CH₃)- | The methine carbon is shifted downfield due to the adjacent sulfur atom. |

| ~20 | -CH(CH₃)- | The methyl carbon of the propanoic acid side chain. |

Experimental Protocol: NMR Data Acquisition

Caption: A generalized workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

-

Instrument Setup: Tune and shim the NMR spectrometer to the chosen solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For enhanced structural elucidation, consider 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Spectral Analysis: Integrate the ¹H NMR signals, determine multiplicities, and assign chemical shifts based on established literature values and spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

Table 3: Predicted m/z Values for Key Fragments

| m/z (Predicted) | Ion | Rationale for Fragmentation |

| 254.06 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in soft ionization techniques like Electrospray Ionization (ESI). |

| 167.04 | [Adenine-8-thiol+H]⁺ | Cleavage of the C-S bond, resulting in the protonated 8-thioadenine fragment. |

| 136.06 | [Adenine+H]⁺ | Fragmentation of the purine ring, a common pathway for adenine derivatives.[11][12][13][14][15] |

| 88.04 | [Propanoic acid-S+H]⁺ | Cleavage of the S-C⁸ bond, yielding the protonated thio-propanoic acid side chain. |

Experimental Protocol: Mass Spectrometry

Caption: A standard workflow for mass spectrometric analysis.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Ionization: Utilize a soft ionization technique such as ESI to generate intact molecular ions.

-

Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight.

-

Tandem MS (MS/MS): Isolate the molecular ion and induce fragmentation to obtain a characteristic fragmentation pattern for structural confirmation.

-

Data Analysis: Compare the observed m/z values with the predicted fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups within a molecule.

Predicted IR Absorption Bands

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Rationale |

| 3300-3100 | N-H (Amine) | Stretching | Characteristic stretching vibrations for the primary amine on the purine ring. |

| 3000-2500 | O-H (Carboxylic Acid) | Stretching | A very broad and strong absorption band is expected for the hydrogen-bonded carboxylic acid hydroxyl group.[16][17][18][19][20] |

| ~2950 | C-H (Aliphatic) | Stretching | Stretching vibrations of the sp³ hybridized carbons in the propanoic acid side chain.[21][22][23][24] |

| ~1700 | C=O (Carboxylic Acid) | Stretching | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.[16][17][18][19] |

| 1650-1550 | C=N, C=C (Purine) | Stretching | Aromatic ring stretching vibrations of the purine core. |

| ~1300 | C-O (Carboxylic Acid) | Stretching | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid.[17] |

| ~700 | C-S (Thioether) | Stretching | A weaker absorption band is expected for the carbon-sulfur bond. |

Experimental Protocol: IR Spectroscopy

Caption: Workflow for acquiring an infrared spectrum.

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Acquire a background spectrum of the empty sample holder (or pure KBr for a pellet) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging established principles and data from analogous compounds, we have outlined the expected ¹H and ¹³C NMR chemical shifts, the likely mass spectrometric fragmentation patterns, and the characteristic infrared absorption bands. The provided experimental workflows offer a solid foundation for researchers to acquire high-quality data for this and similar molecules. This comprehensive guide serves as a valuable resource for the structural characterization and confirmation of this important purine derivative.

References

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR: Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Martin, S., et al. (2004). Fragmentation of adenine under energy control. PubMed. Retrieved from [Link]

-

Ordoyne, C. (n.d.). IR Chart. Retrieved from [Link]

-

Shaw, S. J., et al. (1970). Mass spectrometry of nucleic acid components. Analogs of adenosine. Journal of the American Chemical Society. Retrieved from [Link]

-

Lech, C., et al. (2012). Structure of the adenine molecule and labeling of its constituents. ResearchGate. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000060 Adenine at BMRB. Retrieved from [Link]

-

Dudycz, L. W., et al. (1979). A 1H NMR study of the syn-anti dynamic equilibrium in adenine nucleosides and nucleotides with the aid of some synthetic model analogues with fixed conformations. PubMed. Retrieved from [Link]

-

Wang, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

-

Rice, J. M., & Dudek, G. O. (1967). Mass spectra of nucleic acid derivatives. II. Guanine, adenine, and related compounds. Journal of the American Chemical Society. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000034). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Singh, S. (2014). Interpretation of Infra Red Spectra. ResearchGate. Retrieved from [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Le, T. M., et al. (2016). NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Wevers, R. A., et al. (1998). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry. Retrieved from [Link]

-

Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PMC. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. Retrieved from [Link]

-

Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanamido)propanoyl)pyrrolidine-2-carboxamido)ethyl)acetamido)acetamido)acetic acid. Retrieved from [Link]

-

MDPI. (2018). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

-

Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. PMC. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Adenine(73-24-5) 1H NMR spectrum [chemicalbook.com]

- 6. Adenosine(58-61-7) 1H NMR spectrum [chemicalbook.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. compoundchem.com [compoundchem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. bmse000060 Adenine at BMRB [bmrb.io]

- 11. Fragmentation of adenine under energy control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass spectrometry of nucleic acid components. Analogs of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. lifesciencesite.com [lifesciencesite.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. Interpreting IR Spectra [chemistrysteps.com]

- 22. ijpcsonline.com [ijpcsonline.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. m.youtube.com [m.youtube.com]

In silico modeling of 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid protein binding

An In-Depth Technical Guide: In Silico Modeling of 2-((6-Amino-9h-purin-8-yl)thio)propanoic Acid Protein Binding

Foreword: The Computational Microscope in Modern Drug Discovery

In the landscape of contemporary drug discovery, computational methods serve as an indispensable "in silico microscope," allowing researchers to visualize, predict, and rationalize molecular interactions at an atomic level. This guide provides a comprehensive, technically-grounded walkthrough for modeling the protein binding of a specific small molecule, this compound. As a purine analog, this molecule holds potential for interacting with a diverse range of protein targets, such as kinases, polymerases, or metabolic enzymes, which are often implicated in pathological conditions.

This document is structured not as a rigid protocol but as a strategic guide, reflecting the dynamic and iterative nature of computational research. It is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to empower robust and reproducible scientific inquiry. We will navigate the complete workflow, from initial target selection and system preparation to the rigorous methods of molecular docking, molecular dynamics simulation, and binding free energy estimation.

Theoretical Pillars: Understanding Molecular Recognition in Silico

Before embarking on the practical workflow, it is crucial to understand the theoretical underpinnings of the primary techniques employed.

-

Molecular Docking: This technique predicts the preferred orientation (the "pose") of a ligand when bound to a protein's binding site.[1][2] It involves two main components: a sampling algorithm that generates a multitude of possible poses and a scoring function that ranks these poses based on an approximation of binding affinity.[3] The primary utility of docking is its speed, making it ideal for screening large libraries of compounds or for generating an initial, plausible binding hypothesis for a single ligand.[4]

-

Molecular Dynamics (MD) Simulation: While docking provides a static snapshot, MD simulation offers a dynamic view of molecular interactions over time.[5] By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the stability of a protein-ligand complex, characterize conformational changes, and provide a more detailed understanding of the binding mechanism under near-physiological conditions.[6][7]

-

Binding Free Energy Calculations: These methods aim to provide a quantitative prediction of binding affinity (e.g., ΔG), which is a critical parameter in drug development.[8] Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a balance between computational cost and accuracy by analyzing snapshots from an MD trajectory.[9] More rigorous, but computationally intensive, methods like alchemical free energy calculations can also be employed for higher accuracy.[10][11]

The Integrated In Silico Workflow: A Strategic Blueprint

The process of modeling a protein-ligand interaction is a multi-stage endeavor. Each step builds upon the last, creating a self-validating system where the output of one stage serves as the input for the next, more rigorous, evaluation.

Caption: High-level workflow for in silico protein-ligand binding analysis.

Part I: Macromolecule (Protein) Preparation

The quality of your starting protein structure is paramount to the success of any simulation. The goal is to computationally "clean" the experimentally-derived structure to make it suitable for simulation. For this guide, we will use a hypothetical target, such as a protein kinase from the Protein Data Bank (PDB), as the principles are universal.

Rationale: Raw PDB files often contain non-essential water molecules, co-factors, and may have missing atoms or loops.[12] These must be corrected to ensure the force field can be applied correctly and to prevent artifacts in the simulation.

Protocol: Protein Preparation using UCSF Chimera [13][14]

-

Load Structure: Open the PDB file in UCSF Chimera.

-

Remove Unwanted Chains/Molecules: Delete any protein chains, ligands, or ions that are not part of the biological unit of interest. A crucial decision is whether to retain crystallographic water molecules; waters that mediate protein-ligand interactions are often kept.[15]

-

Model Missing Residues/Loops: Use a tool like Modeller (which can be called from Chimera) to build any missing segments in the protein structure.

-

Add Hydrogen Atoms: Go to Tools -> Structure Editing -> AddH. Select the appropriate protonation states for residues like Histidine based on the predicted hydrogen bonding network. This step is critical for accurate electrostatics.

-

Assign Partial Charges: Use a tool like Add Charge to assign charges from a standard force field library (e.g., AMBER).

-

Save the Prepared Structure: Save the cleaned protein as a .pdb or .mol2 file for use in docking software.

Part II: Ligand Preparation

The ligand, this compound, must be converted into a high-quality 3D structure with appropriate charges and atom types.

Rationale: A 2D drawing of a molecule is insufficient for 3D simulation. An energy-minimized 3D conformation is required to ensure realistic bond lengths and angles.[16] Partial charges are essential for calculating electrostatic interactions, a key component of binding.

Protocol: Ligand Preparation

-

Obtain 2D Structure: Draw the molecule in a chemical sketcher like MarvinSketch or retrieve it from a database like PubChem.

-

Generate 3D Coordinates: Use a program like Avogadro to generate a 3D structure and add hydrogens.[17]

-

Energy Minimization: Perform a geometry optimization using a quantum mechanical (e.g., DFT) or molecular mechanics (e.g., GAFF) method. This ensures the ligand is in a low-energy, physically plausible conformation.

-

Calculate Partial Charges: Use a method like AM1-BCC or RESP to calculate partial atomic charges. This is often done using tools like antechamber from the AmberTools suite.

-

Save in Required Format: Save the final ligand structure in a .mol2 or .pdbqt format, which includes the 3D coordinates, atom types, and charge information.

Part III: Molecular Docking with AutoDock Vina

With prepared receptor and ligand files, we can now predict the binding pose. We will use AutoDock Vina, a widely-used, efficient, and accurate docking program.[18]

Rationale: Docking serves to generate a credible hypothesis for the binding mode. The scoring function provides an initial estimate of binding affinity, which helps rank-order different poses or ligands, although it is not a true binding free energy.[19]

Protocol: Site-Specific Docking

-

Prepare Receptor and Ligand in PDBQT Format: Use AutoDock Tools to convert the prepared protein (.pdb) and ligand (.mol2) files into the .pdbqt format, which includes atom types and partial charges required by Vina.

-

Define the Binding Site (Grid Box): In AutoDock Tools, identify the active site of the protein. This can be inferred from a co-crystallized ligand in a similar PDB structure or from biochemical data.[18] Define a "grid box" that encompasses this entire site. The dimensions of this box are critical; it must be large enough to allow the ligand to rotate freely but small enough to focus the search, increasing efficiency.[20]

-

Create the Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand files, and defines the center and dimensions of the grid box.[21]

-

Run AutoDock Vina: Execute Vina from the command line, providing the configuration file as input.

[22] Data Presentation: Docking Results

| Pose | Affinity (kcal/mol) | RMSD from Best Pose (Å) | Interacting Residues (Example) |

| 1 | -8.5 | 0.00 | LYS72, GLU91, LEU135 |

| 2 | -8.2 | 1.21 | LYS72, GLU91, VAL136 |

| 3 | -7.9 | 1.89 | ASP184, PHE185 |

Part IV: Molecular Dynamics Simulation with GROMACS

The top-ranked docking pose provides a static model. We use MD simulation to assess its stability and to observe the dynamics of the protein-ligand complex in a simulated aqueous environment. [23][24] Rationale: A docked pose might be an artifact of the scoring function. An MD simulation tests whether this pose is stable over time when subjected to thermal fluctuations and the explicit influence of solvent. [6]An unstable complex will often see the ligand drift away from the binding pocket.

Caption: Detailed workflow for setting up and running an MD simulation.

Protocol: GROMACS MD Simulation [17][25]

-

Generate Ligand Topology: The ligand's bonding and charge parameters must be generated in a format compatible with the protein force field (e.g., CHARMM36). Servers like CGenFF are commonly used for this purpose. [26]2. Prepare System Topology: Combine the protein and ligand coordinate files. Modify the GROMACS topology file (topol.top) to include the ligand parameters.

-

System Setup (gmx tools):

-

gmx editconf: Define a simulation box (e.g., a cube with 1.0 nm padding around the complex).

-

gmx solvate: Fill the box with explicit water molecules (e.g., TIP3P model).

-

gmx grompp & gmx genion: Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge and mimic a physiological salt concentration.

-

-

Energy Minimization: Run a steep descent energy minimization to remove any steric clashes in the initial system.

-

Equilibration: Perform two phases of equilibration.

-

NVT Ensemble (Constant Volume): Equilibrate the temperature of the system to the target value (e.g., 300 K) while keeping the protein and ligand atoms positionally restrained.

-

NPT Ensemble (Constant Pressure): Equilibrate the pressure to bring the system to the correct density, again with position restraints on the complex.

-

-

Production MD: Remove the position restraints and run the production simulation for a desired length of time (e.g., 100 nanoseconds).

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD suggests the complex is structurally stable.

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.

-

Interaction Analysis: Analyze hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and protein throughout the simulation.

-

Part V: Binding Free Energy Estimation

After confirming the stability of the complex via MD, we can estimate the binding free energy to get a more accurate, quantitative measure of affinity.

Rationale: The MM/GBSA method calculates the free energy by combining molecular mechanics energy terms with a continuum solvation model. [9]It is more computationally demanding than docking but generally more accurate, providing a valuable metric for ranking compounds or predicting affinity.

Protocol: MM/PBSA Calculation using g_mmpbsa

-

Extract Frames: From the production MD trajectory, extract a set of uncorrelated snapshots (e.g., every 100 ps).

-

Run MM/PBSA Calculation: Use a tool like g_mmpbsa (an AMBER-based tool that works with GROMACS trajectories) to perform the calculation. This involves three separate calculations: one for the complex, one for the receptor alone, and one for the ligand alone.

-

Analyze Components: The final ΔG binding is decomposed into several energy terms.

Data Presentation: MM/PBSA Results

| Energy Component | Average Value (kJ/mol) | Std. Deviation (kJ/mol) |

| van der Waals | -150.4 | 10.2 |

| Electrostatic | -95.8 | 15.5 |

| Polar Solvation | +130.1 | 12.1 |

| Non-Polar Solvation | -15.2 | 1.8 |

| ΔG binding | -131.3 | 18.7 |

Conclusion: Synthesizing Data into Actionable Insights

The in silico workflow described provides a multi-faceted view of the binding of this compound to its protein target. The journey from a static docking pose to a dynamic simulation and a quantitative binding energy provides a robust, self-validating framework. A low docking score, a stable RMSD in the MD simulation, persistent key interactions (like hydrogen bonds), and a favorable calculated ΔG binding collectively build a strong case for a specific binding hypothesis. These computational insights are invaluable for guiding the next steps in a drug discovery project, such as chemical modification of the ligand to improve affinity or experimental validation of the predicted binding mode.

References

-

UCSF Chimera - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. (2021). Bioinformatics, 37(23), 4479-4481. Retrieved January 15, 2026, from [Link]

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved January 15, 2026, from [Link]

-

How to interprete and analyze molecular docking results? (2024). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Gumbart, J. C., Roux, B., & Chipot, C. (2013). Calculation of binding free energies. Methods in molecular biology (Clifton, N.J.), 924, 193–221. Retrieved January 15, 2026, from [Link]

-

Alonso, H., Bliznyuk, A. A., & Gready, J. E. (2006). Molecular docking methodologies. Methods in molecular biology (Clifton, N.J.), 347, 283–303. Retrieved January 15, 2026, from [Link]

-

Hollingsworth, S. A., & Dror, R. O. (2018). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. Retrieved January 15, 2026, from [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved January 15, 2026, from [Link]

-

GROMACS Tutorials. (n.d.). Justin A. Lemkul. Retrieved January 15, 2026, from [Link]

-

How does one prepare proteins for molecular docking? (2021). Quora. Retrieved January 15, 2026, from [Link]

-

Degliesposti, G., et al. (2022). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 62(15), 3629-3640. Retrieved January 15, 2026, from [Link]

-

UCSF Chimera | MD Visualization. (n.d.). Exxact Corp. Retrieved January 15, 2026, from [Link]

-

Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. Retrieved January 15, 2026, from [Link]

-

Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Dariya B. Tambe. Retrieved January 15, 2026, from [Link]

-

Gilson, M. K., & Zhou, H. X. (2007). Predicting binding free energies: frontiers and benchmarks. Annual review of biophysics and biomolecular structure, 36, 21–42. Retrieved January 15, 2026, from [Link]

-

Fu, H., et al. (2021). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics, 23(36), 20386-20398. Retrieved January 15, 2026, from [Link]

-

Tutorial: AutoDock Vina. (2020). The Scripps Research Institute. Retrieved January 15, 2026, from [Link]

-

Protein-Ligand Complex. (n.d.). GROMACS Tutorials by Justin A. Lemkul. Retrieved January 15, 2026, from [Link]

-

Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. (2023). protocols.io. Retrieved January 15, 2026, from [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2023). YouTube. Retrieved January 15, 2026, from [Link]

-

Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020). YouTube. Retrieved January 15, 2026, from [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved January 15, 2026, from [Link]

-

How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. Retrieved January 15, 2026, from [Link]

-

Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (2023). chemRxiv. Retrieved January 15, 2026, from [Link]

-

Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved January 15, 2026, from [Link]

-

Computational evaluation of protein – small molecule binding. (2011). Current opinion in structural biology, 21(2), 174–180. Retrieved January 15, 2026, from [Link]

-

Analysis and Mapping of Molecular Docking Results. (n.d.). CD ComputaBio. Retrieved January 15, 2026, from [Link]

-

Calculating binding free energy using the FSA method. (2019). Docswiki. Retrieved January 15, 2026, from [Link]

-

Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved January 15, 2026, from [Link]

-

Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023). YouTube. Retrieved January 15, 2026, from [Link]

-

UCSF Chimera – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

-

Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. Retrieved January 15, 2026, from [Link]

-

Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (2023). OUCI. Retrieved January 15, 2026, from [Link]

-

Aldeghi, M., et al. (2018). Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling, 58(8), 1581-1596. Retrieved January 15, 2026, from [Link]

-

Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020). YouTube. Retrieved January 15, 2026, from [Link]

-

Free Energy Calculator Tutorial 5: Relative Ligand Binder for Solution Systems. (2020). YouTube. Retrieved January 15, 2026, from [Link]

-

Molecular docking proteins preparation. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]

-

[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube. Retrieved January 15, 2026, from [Link]

-

Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2024). Journal of Chemical Information and Modeling. Retrieved January 15, 2026, from [Link]

-

In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. (2014). Journal of computer-aided molecular design, 28(3), 253–268. Retrieved January 15, 2026, from [Link]

-

Insilico modeling and analysis of small molecules binding to the PHLPP1 protein by molecular dynamics simulation. (2020). Pakistan Journal of Pharmaceutical Sciences, 33(1), 287-294. Retrieved January 15, 2026, from [Link]

-

Q-MOL: High Fidelity Platform for In Silico Drug Discovery and Design. (2023). bioRxiv. Retrieved January 15, 2026, from [Link]

-

Alchemical Binding Free Energy Calculations in AMBER20: Advances and Best Practices for Drug Discovery. (2020). Journal of Chemical Information and Modeling, 60(11), 5595-5623. Retrieved January 15, 2026, from [Link]

-

Free Energy Calculator Tutorial 6: Absolute Ligand Binder for Membrane Systems. (2020). YouTube. Retrieved January 15, 2026, from [Link]

-

How does the AMBER program calculate the free energy involved in the covalent association between a ligand and protein? (2022). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular docking methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]

- 8. Predicting binding free energies: Frontiers and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. quora.com [quora.com]

- 13. UCSF Chimera - Wikipedia [en.wikipedia.org]

- 14. UCSF Chimera Home Page [cgl.ucsf.edu]

- 15. researchgate.net [researchgate.net]

- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 17. bioinformaticsreview.com [bioinformaticsreview.com]

- 18. youtube.com [youtube.com]

- 19. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. eagonlab.github.io [eagonlab.github.io]

- 22. researchgate.net [researchgate.net]

- 23. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 24. GROMACS Tutorials [mdtutorials.com]

- 25. Protein-Ligand Complex [mdtutorials.com]

- 26. youtube.com [youtube.com]

Literature review on substituted 8-thiopurine analogs

An In-depth Technical Guide to Substituted 8-Thiopurine Analogs: Synthesis, Activity, and Therapeutic Potential

Foreword

The purine scaffold is a cornerstone of medicinal chemistry, giving rise to drugs that have profoundly impacted human health for over seven decades.[1] Within this illustrious family, thiopurine analogs—such as 6-mercaptopurine and azathioprine—represent a critical class of antimetabolites used in oncology and immunology.[2] These molecules function as prodrugs, undergoing extensive intracellular metabolism to exert their cytotoxic and immunomodulatory effects.[3] However, their clinical utility is often constrained by a narrow therapeutic index and significant inter-individual variability in response and toxicity.[4]